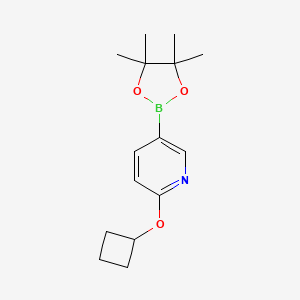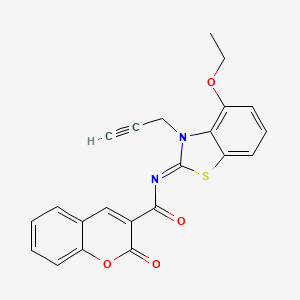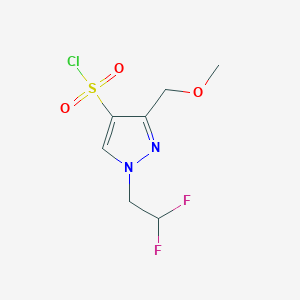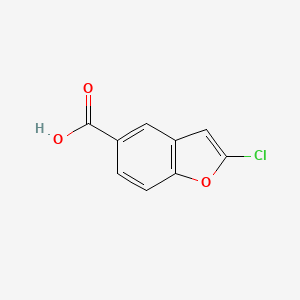
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be achieved through various methods. For instance, an iridium-catalyzed aromatic borylation is described as a quick one-step access to a pyridine-4-boronic acid pinacol ester, which is highly electron-deficient . This method demonstrates the versatility of borylation reactions in synthesizing boronic esters. Additionally, a cobalt-catalyzed asymmetric hydroboration/cyclization is reported, which yields boronate esters with high enantioselectivity . These methods highlight the advancements in the synthesis of boronic esters, which could be applicable to the synthesis of "6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester".
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid group adjacent to a pinacol ester moiety. X-ray crystal diffraction analysis is a common technique used to characterize these compounds, as mentioned in the context of 2,6-pyridinedicarboxamide derivatives . The structure of boronic esters is crucial for their reactivity and interaction with other molecules, such as in the formation of complexes with sugars and anions.
Chemical Reactions Analysis
Boronic acid pinacol esters are reactive intermediates in various chemical reactions. The Suzuki cross-coupling reactions are a prime example, where these esters react with (hetero)aryl bromides to form coupled products . The ability to undergo double and triple Suzuki couplings with dibromo- and tribromoarenes, respectively, is also demonstrated, showcasing the compound's utility in complex organic syntheses. Furthermore, the transition-metal-free, pyridine-catalyzed desulfonative borylation of benzyl sulfones is another reaction where boronic esters are synthesized .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. The stability of these compounds in various conditions is an important aspect of their reactivity. For example, the stability constants for complexation with sugars are determined by potentiometric titrations . The binding properties of boronic esters with anions and sugars are also of interest, as they can act as receptors in sensing applications. The interaction with anions, such as acetate and chloride, can be studied through 1H NMR titrations, which provide insights into the binding preferences and potential for anion discrimination .
Aplicaciones Científicas De Investigación
Synthesis and Coupling Reactions
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is utilized in various synthesis and coupling reactions. For example, Batool et al. (2016) described the use of a similar compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, in Suzuki couplings with various (hetero)aryl bromides, demonstrating its utility in creating electron-withdrawing aromatic groups in organic compounds (Batool et al., 2016). Li et al. (2005) also highlighted the application of a similar boronic acid pinacol ester in Suzuki coupling to prepare specific compounds (Li et al., 2005).
Analytical Challenges and Strategies
Zhong et al. (2012) discussed the analytical challenges posed by pinacolboronate esters, including their instability and difficulty in solubilization, and outlined strategies for their analysis, highlighting their relevance in the Suzuki coupling reaction (Zhong et al., 2012).
Polymer Synthesis and Applications
Korich et al. (2010) explored the synthesis of boronic acid end-functionalized polycaprolactone using a pinacol boronate ester-containing initiator, demonstrating the polymer's potential in creating diverse structural assemblies (Korich et al., 2010).
Luminescent Complexes and Sensing Applications
Hashemzadeh et al. (2020) synthesized Ir(iii) complexes with a boronic acid pinacol ester group for potential use in luminescent sensors for carbohydrates (Hashemzadeh et al., 2020).
Catalyst-Transfer Polymerization
Nojima et al. (2016) reported on the Suzuki-Miyaura polymerization of arylenediboronic acid (ester) for the synthesis of π-conjugated polymers, highlighting the importance of boronic acid (ester) moieties in polymer synthesis (Nojima et al., 2016).
Mecanismo De Acción
Target of Action
Boronic acid pinacol esters are generally used as reagents in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond . The boronic ester is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is influenced by the pH of the environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFDCRSMRJPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)



![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)


![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)